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Compound of Interest

Compound Name: 3-Aminopyridazine

Cat. No.: B1208633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Aminopyridazine (CAS: 5469-70-5), a crucial heterocyclic amine building block in

pharmaceutical and agrochemical research. The following sections detail its mass

spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy

characteristics, offering a foundational dataset for its identification and utilization in complex

synthetic pathways.

Mass Spectrometry (MS)
Mass spectrometry of 3-Aminopyridazine confirms its molecular weight and provides insights

into its fragmentation patterns under electron ionization. The molecular ion is the most

abundant peak, confirming the stability of the heterocyclic ring system.

Table 1: Mass Spectrometry Data for 3-Aminopyridazine
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)
Putative Fragment
Assignment

96.0 6.0 [M+H]⁺ (Isotope Peak)

95.0 100.0 [M]⁺ (Molecular Ion)

67.0 33.8 [M - N₂]⁺ or [C₄H₃N]⁺

41.0 47.5 [C₂H₃N]⁺ or [C₃H₅]⁺

39.0 11.2 [C₃H₃]⁺

Data sourced from ChemicalBook.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
A generalized protocol for obtaining an EI-mass spectrum for a compound like 3-
Aminopyridazine is as follows:

Sample Introduction: A dilute solution of 3-Aminopyridazine in a volatile solvent (e.g.,

methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct

insertion probe or following separation by gas chromatography (GC).

Ionization: The sample is vaporized, and the gaseous molecules are bombarded with a high-

energy electron beam (typically 70 eV). This process ejects an electron from the molecule,

forming a positively charged molecular ion ([M]⁺).

Fragmentation: The energetically unstable molecular ions undergo fragmentation, breaking

into smaller, characteristic charged fragments and neutral radicals.

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated

into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates

the ions based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in 3-Aminopyridazine
based on the absorption of infrared radiation at specific wavenumbers. While a specific peak

list is not publicly available, spectra for 3-Aminopyridazine have been recorded and are held

in spectral databases. The key expected absorptions are detailed below.

Table 2: Characteristic IR Absorption Bands for 3-Aminopyridazine

Wavenumber Range (cm⁻¹) Vibration Type Functional Group

3450 - 3300
N-H Asymmetric & Symmetric

Stretch
Primary Amine (-NH₂)

3100 - 3000 C-H Aromatic Stretch Pyridazine Ring

1650 - 1580 N-H Scissoring (Bending) Primary Amine (-NH₂)

1600 - 1450 C=C and C=N Ring Stretching Pyridazine Ring

1350 - 1250 C-N Stretch Aromatic Amine

900 - 675 C-H Out-of-Plane Bending Aromatic Ring

Note: These are expected ranges. Actual peak positions can vary based on the sample

preparation method (e.g., KBr pellet, ATR).

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy

Instrument Preparation: An FT-IR spectrometer equipped with an ATR accessory (e.g., a

diamond or germanium crystal) is used. A background spectrum of the clean, empty ATR

crystal is collected to account for atmospheric and instrumental interferences.

Sample Application: A small amount of solid, crystalline 3-Aminopyridazine powder is

placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Pressure Application: A pressure arm is lowered onto the sample to ensure firm and uniform

contact between the sample and the ATR crystal.
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Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000

to 400 cm⁻¹. The evanescent wave from the ATR crystal penetrates a few microns into the

sample, and the absorbed radiation is measured by the detector. Multiple scans (e.g., 16 or

32) are typically co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is subjected to a Fourier transform to generate

the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

carbon-hydrogen framework of a molecule. Due to the unavailability of experimentally verified

NMR data in public databases at the time of this guide's compilation, the following tables

present predicted ¹H and ¹³C NMR spectral data. These predictions are based on established

chemical shift models and provide a reliable estimate for spectral interpretation.

Predicted ¹H NMR Spectrum
Table 3: Predicted ¹H NMR Data for 3-Aminopyridazine

Predicted Chemical Shift
(δ, ppm)

Multiplicity Assignment

~8.5 - 8.7 Doublet of Doublets (dd) H6

~7.2 - 7.4 Doublet of Doublets (dd) H5

~6.8 - 7.0 Doublet of Doublets (dd) H4

~5.5 - 6.5 Broad Singlet -NH₂

Prediction Conditions: In a non-polar solvent like CDCl₃. Chemical shifts in polar solvents like

DMSO-d₆ would be different.

Predicted ¹³C NMR Spectrum
Table 4: Predicted ¹³C NMR Data for 3-Aminopyridazine
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Predicted Chemical Shift (δ, ppm) Assignment

~158 - 162 C3

~145 - 149 C6

~128 - 132 C5

~115 - 119 C4

Prediction Conditions: Proton-decoupled spectrum in a standard NMR solvent.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 3-Aminopyridazine is dissolved in ~0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount

of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does

not provide a reference signal.

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is

tuned to the appropriate frequencies for ¹H and ¹³C nuclei, and the magnetic field is "locked"

onto the deuterium signal of the solvent to maintain stability. The sample is then "shimmed"

by adjusting the homogeneity of the magnetic field to achieve optimal spectral resolution.

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is run. A

radiofrequency pulse excites the protons, and the resulting free induction decay (FID) signal

is recorded. Key parameters include the spectral width, acquisition time, relaxation delay,

and the number of scans.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. This involves

irradiating the protons while acquiring the carbon signal to collapse C-H coupling, resulting in

a spectrum of single lines for each unique carbon atom. Due to the low natural abundance of

¹³C, a larger number of scans and a longer acquisition time are typically required compared

to ¹H NMR.

Data Processing: The acquired FID is processed using a Fourier transform. The resulting

spectrum is then phased, baseline-corrected, and referenced to the TMS or solvent signal

(0.00 ppm for ¹H, specific values for ¹³C depending on the solvent).
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Visualized Workflows and Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the

relationship between the data and the molecular structure.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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3-Aminopyridazine Structure

Spectroscopic Evidence

MS Data:
m/z = 95 [M]⁺ Confirms Molecular Formula

(C₄H₅N₃)

IR Data:
~3400 cm⁻¹ (N-H)

~1600 cm⁻¹ (C=N, C=C)

Identifies -NH₂ and
Aromatic Ring

NMR Data:
3 Aromatic Protons

-NH₂ Protons
4 Unique Carbons

Defines C-H Connectivity
and Symmetry

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Profile of 3-Aminopyridazine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1208633#spectroscopic-data-of-3-aminopyridazine-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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